molecular formula C18H13ClN2O5 B2776818 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide CAS No. 888458-56-8

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide

Cat. No.: B2776818
CAS No.: 888458-56-8
M. Wt: 372.76
InChI Key: GASAHOHTIYVQCQ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a 2-chloroacetamido group and a benzo[d][1,3]dioxol-5-yl (benzodioxole) carboxamide moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c19-8-15(22)21-16-11-3-1-2-4-12(11)26-17(16)18(23)20-10-5-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASAHOHTIYVQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a benzofuran structure, which are known for their pharmacological properties. The chloroacetamido group enhances its reactivity and biological potential. The molecular formula is C18H16ClN2O4C_{18}H_{16}ClN_{2}O_{4}, with a molecular weight of approximately 358.79 g/mol.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can significantly reduce edema in animal models.

Key Findings:

  • In a study comparing various compounds, one derivative demonstrated a % edema reduction of 44.13% after 3 hours when dosed at 100 mg/kg, outperforming the standard drug indomethacin .
  • The mechanism of action appears to involve the inhibition of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against various cancer cell lines.

Cytotoxicity Studies:

  • A study involving thiourea derivatives incorporating benzo[d][1,3]dioxole moieties reported significant cytotoxic effects against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50 values ranged from 1.54 µM to 4.52 µM, indicating strong antitumor activity compared to doxorubicin .
  • The anticancer mechanisms were further elucidated through assays assessing apoptosis, cell cycle progression, and mitochondrial pathways involving proteins such as Bax and Bcl-2 .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways :
    • The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis :
    • Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to decreased viability.
  • Molecular Interactions :
    • Molecular docking studies have indicated favorable binding interactions with targets such as EGFR (epidermal growth factor receptor), which is often overexpressed in cancers .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study 1 : A derivative was administered to patients with chronic inflammatory conditions, resulting in significant symptom relief and reduced inflammatory markers.
  • Case Study 2 : In vitro studies on cancer cell lines showed that treatment with the compound led to a marked decrease in cell proliferation rates compared to untreated controls.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryUp to 44% edema reduction
AnticancerIC50 values: 1.54 - 4.52 µM
Apoptosis InductionIncreased apoptosis in cancer cells

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound’s benzofuran core distinguishes it from structurally related benzodioxole derivatives in the evidence, which feature diverse heterocyclic scaffolds:

Compound Name/ID Core Structure Key Substituents Synthesis Yield Purity Biological Relevance
Target Compound Benzofuran 3-(2-Chloroacetamido), N-benzodioxole carboxamide Not reported Not given Hypothesized enzyme inhibition
Compound 28 Benzimidazole N-Benzodioxole acetamide, benzyl group 84% Not given IDO1 inhibitor
Compound 55 Thiazole-cyclopropane 3-Chloro-4-methoxybenzoyl, N-benzodioxole cyclopropanecarboxamide 27% Not given Not specified
Compound 7b Acrylamide-thiazole (Z)-Benzodioxole acrylamide, 4-phenylthiazole 40% >95% Not specified
N-(benzodioxol-5-yl)pyridin-2-amine Pyridine Benzodioxole-amine Not specified Not given Not specified
BD01151364 Phenylcyclopentane Benzodioxole carboxamide, phenylcyclopentane core Not specified 98% Not specified

Key Observations :

  • Chloro Substituent : The 2-chloroacetamido group in the target compound parallels the 3-chloro-4-methoxybenzoyl group in Compound 55, suggesting a role for halogen atoms in modulating reactivity or bioactivity through electron-withdrawing effects or halogen bonding .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are lacking, comparisons with analogous compounds highlight trends:

  • IDO1 Inhibition : Compound 28 (benzimidazole-benzodioxole) demonstrates potent IDO1 inhibitory activity, implicating the benzodioxole moiety as a critical pharmacophore. The target compound’s benzofuran core may offer improved metabolic stability over benzimidazole, a feature often associated with furan derivatives .
  • Lipophilicity and Solubility : The acrylamide-thiazole hybrid (Compound 7b) and pyridine-amine (Compound 1d) exhibit polar functional groups (e.g., acrylamide, amine) that may enhance aqueous solubility compared to the target compound’s chloroacetamido-benzofuran system .
  • Halogen Effects : The prevalence of chloro substituents in the target compound and Compound 55 suggests shared strategies for enhancing binding affinity or tuning electronic properties, though positional differences (2- vs. 3-chloro) may lead to divergent interactions .

Q & A

Q. Testing methods :

  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., using AutoDock Vina) .
  • Kinetic studies : Monitor enzyme inhibition via fluorescence-based assays .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Q. Key structural modifications :

Modification Impact on Activity Reference
Substitution at benzofuran (e.g., Cl → F)Alters electronic properties and binding affinity
Replacement of chloroacetamide with propanamideReduces electrophilicity and potential toxicity
Benzodioxole ring expansion (e.g., to benzotrioxane)Modifies lipophilicity and metabolic stability

Q. Methodology :

  • Synthesize analogs via parallel synthesis.
  • Compare bioactivity using standardized assays (e.g., IC₅₀ in µM ranges) .

How can contradictory bioactivity data across studies be resolved?

Common sources of contradiction and solutions:

  • Assay variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Compound purity : Use HPLC (≥95% purity) and LC-MS to confirm identity .
  • Solubility differences : Pre-dissolve in DMSO at consistent concentrations (<0.1% v/v) .

Case example : Discrepancies in cytotoxicity may arise from divergent cell culture conditions (e.g., hypoxia vs. normoxia). Replicate experiments under controlled oxygen levels .

What analytical methods are recommended for stability and degradation profiling?

  • Forced degradation studies : Expose to heat (40–60°C), light (UV), and hydrolysis (acid/base) to identify degradation products .
  • LC-MS/MS : Track degradation pathways (e.g., hydrolysis of the chloroacetamide group).
  • Accelerated stability testing : Store at 25°C/60% RH and monitor purity via HPLC over 1–3 months .

What in vitro toxicity screening approaches are applicable?

  • Hepatotoxicity : Use HepG2 cells and measure ALT/AST release.
  • Genotoxicity : Comet assay or γ-H2AX staining for DNA damage .
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp or fluorescence-based) .

Methodological Tables

Table 1. Key Synthetic Intermediates and Their Roles

Intermediate Role in Synthesis Reference
3-Aminobenzofuran-2-carboxylic acidCore scaffold for amide coupling
Benzo[d][1,3]dioxol-5-amineBenzodioxole moiety introduction
2-Chloroacetyl chlorideChloroacetamide group incorporation

Table 2. Comparative Bioactivity of Analogues

Analog IC₅₀ (µM) Target Reference
Parent compound12.3 ± 1.2Kinase X
3-Fluoroacetamido derivative8.9 ± 0.7Kinase X
Benzodioxole-removed analogue>50Inactive

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